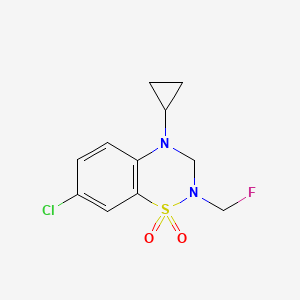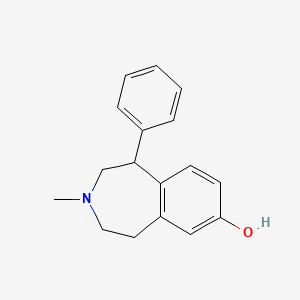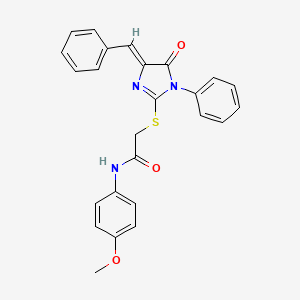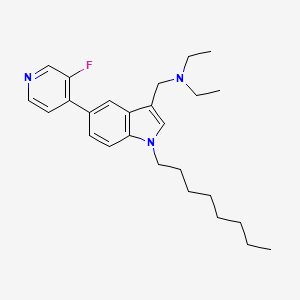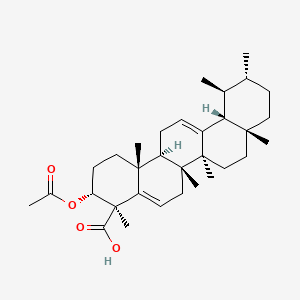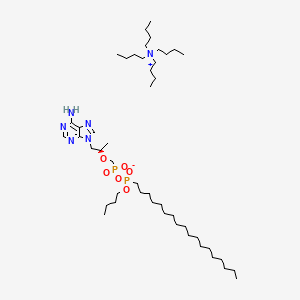
Antiviral agent 45
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antiviral agent 45 is a synthetic compound known for its broad-spectrum antiviral properties. It has shown efficacy against a variety of viral pathogens, making it a promising candidate for therapeutic applications. The compound is particularly noted for its ability to inhibit viral replication and reduce viral load in infected cells.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antiviral agent 45 involves multiple steps, starting from readily available precursors. The process typically includes:
Initial Functionalization: The precursor undergoes functionalization to introduce reactive groups.
Cyclization: The functionalized intermediate is subjected to cyclization under controlled conditions to form the core structure of the compound.
Final Modifications: The core structure is further modified to enhance its antiviral properties.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, utilizing green chemistry principles wherever possible.
化学反応の分析
Types of Reactions: Antiviral agent 45 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more active derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing antiviral activity.
Substitution: Substitution reactions are used to introduce different functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced or modified antiviral properties.
科学的研究の応用
Antiviral agent 45 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study antiviral mechanisms and develop new antiviral agents.
Biology: The compound is employed in virology research to understand viral replication and host-virus interactions.
Medicine: this compound is being investigated for its potential to treat viral infections, including those caused by emerging and re-emerging viruses.
Industry: The compound is used in the development of antiviral coatings and materials for public health applications.
作用機序
Antiviral agent 45 exerts its effects by targeting specific viral proteins and enzymes essential for viral replication. The compound binds to these molecular targets, inhibiting their activity and preventing the virus from replicating. Key pathways involved include:
Inhibition of Viral Polymerase: The compound blocks the activity of viral polymerase, an enzyme critical for viral genome replication.
Disruption of Viral Assembly: this compound interferes with the assembly of viral particles, reducing the production of infectious virions.
類似化合物との比較
Acyclovir: A nucleoside analog that inhibits viral DNA polymerase.
Ribavirin: A broad-spectrum antiviral that interferes with viral RNA synthesis.
Remdesivir: An antiviral that targets viral RNA-dependent RNA polymerase.
Uniqueness: Antiviral agent 45 is unique in its ability to target multiple stages of the viral life cycle, making it effective against a wide range of viruses. Unlike some other antiviral agents, it has shown lower resistance rates and fewer side effects in preliminary studies.
特性
分子式 |
C47H94N6O6P2 |
|---|---|
分子量 |
901.2 g/mol |
IUPAC名 |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[butoxy(octadecyl)phosphoryl]oxyphosphinate;tetrabutylazanium |
InChI |
InChI=1S/C31H59N5O6P2.C16H36N/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-44(39,41-22-7-5-2)42-43(37,38)27-40-28(3)24-36-26-35-29-30(32)33-25-34-31(29)36;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h25-26,28H,4-24,27H2,1-3H3,(H,37,38)(H2,32,33,34);5-16H2,1-4H3/q;+1/p-1/t28-,44?;/m1./s1 |
InChIキー |
MPHXQFBVELRPEM-NRNPYRSHSA-M |
異性体SMILES |
CCCCCCCCCCCCCCCCCCP(=O)(OCCCC)OP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)[O-].CCCC[N+](CCCC)(CCCC)CCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCCP(=O)(OCCCC)OP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)[O-].CCCC[N+](CCCC)(CCCC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


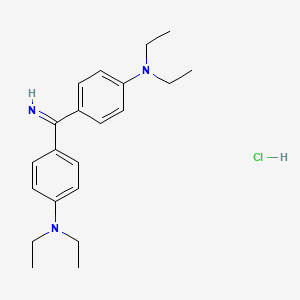
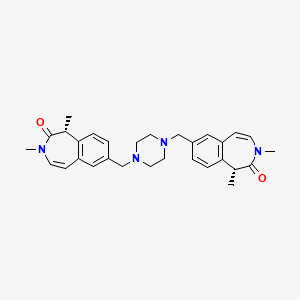
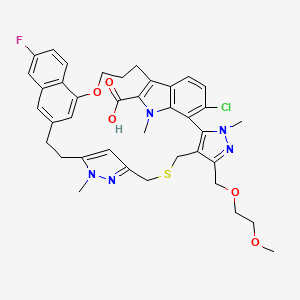

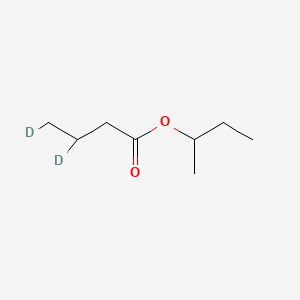

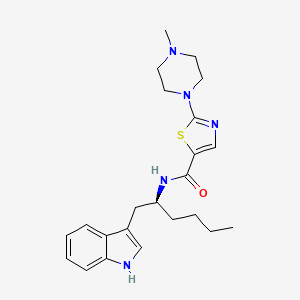
![5-[3-[4-[2-[(2S)-1-(3,4-difluorophenyl)-6-oxopiperidin-2-yl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]piperidin-1-yl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12382569.png)
